molecular formula C9H16O2 B14382968 2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol CAS No. 88692-60-8

2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol

Cat. No.: B14382968
CAS No.: 88692-60-8
M. Wt: 156.22 g/mol
InChI Key: VWGGWCGVKAAAIA-UHFFFAOYSA-N
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Description

2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol is an organic compound characterized by the presence of an alkyne group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol typically involves the reaction of 3-methylhex-1-yne with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted ethers.

Scientific Research Applications

2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the ether linkage can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methylhex-1-yne: Shares the alkyne group but lacks the ether linkage.

    2-[(3-Methylhex-1-yn-3-yl)oxy]ethanol: Similar structure but with a different functional group.

Uniqueness

2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol is unique due to its combination of an alkyne group and an ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

88692-60-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(3-methylhex-1-yn-3-yloxy)ethanol

InChI

InChI=1S/C9H16O2/c1-4-6-9(3,5-2)11-8-7-10/h2,10H,4,6-8H2,1,3H3

InChI Key

VWGGWCGVKAAAIA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C#C)OCCO

Origin of Product

United States

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